2-Formyl-5-hydroxy-N-methylbenzamide
Description
2-Formyl-5-hydroxy-N-methylbenzamide is a benzamide derivative featuring a formyl group at position 2, a hydroxyl group at position 5, and an N-methyl substitution on the amide nitrogen. Its structure combines electron-withdrawing (formyl) and electron-donating (hydroxyl) groups, which may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-formyl-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9NO3/c1-10-9(13)8-4-7(12)3-2-6(8)5-11/h2-5,12H,1H3,(H,10,13) |
InChI Key |
WDKBXDAPLLOIJH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-5-hydroxy-N-methylbenzamide typically involves the formylation of 5-hydroxy-N-methylbenzamide. One common method is the Vilsmeier-Haack reaction, where 5-hydroxy-N-methylbenzamide is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 2-Carboxy-5-hydroxy-N-methylbenzamide.
Reduction: 2-Hydroxymethyl-5-hydroxy-N-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-5-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The formyl group in this compound (EWG) contrasts with nitro (stronger EWG in ) and propanamido (moderate EWG in ), altering electrophilicity and hydrogen-bonding capacity.
- Lipophilicity : N-methyl substitution increases lipophilicity compared to N-phenyl or unsubstituted benzamides, as seen in .
- Steric Effects : Bulky groups (e.g., propanamido in ) reduce conformational flexibility compared to the smaller formyl group.
2.2. Physicochemical Properties
- Solubility: The hydroxyl group in this compound improves aqueous solubility relative to purely aromatic analogues (e.g., N-phenyl derivatives in ). However, the formyl group may reduce solubility in non-polar solvents.
- Crystal Packing : Hydrogen bonding between the hydroxyl and amide groups is critical for crystal lattice stability, as observed in structurally related compounds (e.g., ortho-substituted benzamides in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
